2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS number
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS number
An In-depth Technical Guide to 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. It delves into the compound's fundamental properties, the critical role of its tosyl group, detailed synthesis and application protocols, and essential safety measures. The objective is to provide not just procedural steps, but the underlying scientific rationale to empower effective utilization in advanced research and therapeutic development.
Section 1: Core Compound Identification and Physicochemical Properties
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a key chemical intermediate, primarily utilized as a hydrophilic polyethylene glycol (PEG) linker. Its structure features a short, discrete PEG (dPEG®) chain capped with a methyl ether at one terminus and activated with a tosyl group at the other. This strategic design is central to its function in bioconjugation and materials science.
1.1 Chemical Identity
-
IUPAC Name : 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate[1][5]
-
Synonyms : m-PEG3-Tos, 2-[2-(2-Methoxyethoxy)ethoxy]ethyl p-Toluenesulfonate, 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Tosylate, 4-Methylbenzenesulfonic Acid 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Ester[2][4][6]
1.2 Physicochemical Data Summary
The following table summarizes the key properties of this compound, compiled from various suppliers and databases.
| Property | Value | Source(s) |
| Physical State | Liquid or Colorless Oil | [2][3][7] |
| Purity | >98.0% (typically by HPLC) | [2][4] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [2][6] |
| Solubility | Soluble in water and polar organic solvents | [7][8] |
| CAS Registry Number | 62921-74-8 | [1] |
Section 2: The Chemistry of Activation: The Pivotal Role of the Tosyl Group
The utility of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate in bioconjugation is almost entirely dependent on the chemical properties of the tosyl (p-toluenesulfonyl) group. Understanding its function is critical to designing successful experiments.
2.1 The Challenge: A Chemically Inert Terminus
Polyethylene glycol chains are terminated with hydroxyl (-OH) groups. In the context of nucleophilic substitution reactions, which are essential for covalently linking molecules, the hydroxide ion (HO⁻) is a notoriously poor leaving group.[9] It is a strong base, meaning it is unstable on its own in solution, which makes the activation energy required to displace it prohibitively high.
2.2 The Solution: Tosylation as a Superior Activation Strategy
The tosyl group transforms the chemically inert hydroxyl group into a tosylate ester (-OTs), which is an excellent leaving group.[9][10] This transformation is the cornerstone of the compound's reactivity.
Causality Behind Its Efficacy: The efficacy of the tosylate as a leaving group is rooted in the high stability of the tosylate anion (TsO⁻) that is formed when it detaches from the PEG chain. This stability arises from the delocalization of the negative charge through resonance across the three oxygen atoms of the sulfonyl group.[9][10] This charge distribution means the tosylate anion is a very weak base, and a fundamental principle of organic chemistry dictates that weak bases are excellent leaving groups.[9] This resonance stabilization significantly lowers the activation energy for nucleophilic attack, making the conjugation reaction highly favorable.[10]
2.3 Mechanism of Action: S_N2 Nucleophilic Substitution
The conjugation of this tosyl-activated PEG linker to a biomolecule (e.g., at a primary amine or thiol site) proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[9]
Caption: S_N2 reaction mechanism for PEGylation.
In this one-step process, the nucleophile (Nu:), such as a deprotonated amine or thiol on a target molecule, attacks the terminal carbon atom of the PEG chain. Simultaneously, the bond between the carbon and the tosylate leaving group breaks, resulting in the formation of a new covalent bond between the PEG linker and the nucleophile.
Section 3: Synthesis and Quality Control
This compound is synthesized via a straightforward tosylation of the corresponding alcohol, tri(ethylene glycol) monomethyl ether. The protocol is reliable and high-yielding.
3.1 Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.[3]
Objective: To synthesize 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate from tri(ethylene glycol) monomethyl ether.
Materials:
-
Tri(ethylene glycol) monomethyl ether (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Methylene chloride (DCM)
-
Dilute Hydrochloric Acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide and tri(ethylene glycol) monomethyl ether in a mixture of THF and water.
-
Cooling: Cool the reaction vessel to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent unwanted side reactions.
-
Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride in THF to the cooled reaction mixture. The slow addition maintains the low temperature. The NaOH acts as a base to deprotonate the terminal alcohol, forming a more nucleophilic alkoxide, and to neutralize the HCl byproduct of the reaction.
-
Reaction: Stir the solution vigorously at 0 °C for 3 hours.
-
Quenching: Pour the reaction mixture into ice water to quench the reaction and dissolve inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as methylene chloride, several times.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl (to remove any remaining NaOH) and brine (to remove water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure to yield the final product, typically as a colorless oil.[3]
3.2 Characterization and Validation
To ensure the identity and purity of the synthesized compound, the following analytical methods are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. The expected signals for the product are: δ 7.78 (d, 2H), 7.32 (d, 2H), 4.14 (t, 2H), 3.67 (t, 2H), 3.59 (q, 6H), 3.50 (t, 2H), 3.35 (s, 3H), 2.42 (s, 3H).[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, which is typically greater than 98%.[2]
Section 4: Applications in Research and Drug Development
The unique structure of m-PEG3-Tos makes it a versatile tool in several scientific domains.
4.1 Core Application: PEGylation of Biotherapeutics
PEGylation is the process of covalently attaching PEG chains to molecules like proteins, peptides, or small molecule drugs.[11] This modification can dramatically improve the therapeutic profile by:
-
Increasing solubility and stability.[10]
-
Prolonging circulation half-life by reducing renal clearance.
-
Masking epitopes to reduce immunogenicity.
m-PEG3-Tos is an ideal reagent for this purpose, reacting readily with nucleophilic functional groups (e.g., the ε-amino group of lysine or the sulfhydryl group of cysteine) on biomolecules.[8][11][12]
4.2 Workflow: PEGylation of a Model Peptide
This workflow outlines the general steps for conjugating m-PEG3-Tos to a peptide containing a reactive amine or thiol group.
Caption: General workflow for peptide PEGylation.
4.3 Broader Applications
Beyond traditional PEGylation, m-PEG3-Tos serves as a critical building block in other advanced applications:
-
PROTAC Synthesis: It is used as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins.[13][14]
-
Polymer Chemistry: It can act as a chain-transfer agent in radical polymerization processes, enabling the creation of PEG-based hydrogels and other stimuli-responsive polymers.[15]
-
Ionic Liquids: Derivatization of the tosyl group can yield quaternary ammonium salts that behave as ionic liquids, finding use in electrochemistry and green chemistry applications.[15]
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this or any chemical reagent. The following information is a summary derived from safety data sheets (SDS).[6]
5.1 Personal Protective Equipment (PPE)
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. A vapor respirator may be required if mists or aerosols are generated.[6][16]
-
Hand Protection: Wear suitable protective gloves.[6]
-
Eye Protection: Use safety glasses or goggles. A face shield may be necessary depending on the scale of the operation.[6]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[6]
5.2 Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent the generation of vapor or mist.[6]
-
Storage: Keep the container tightly closed. Store in a cool, dark, and dry place, away from incompatible materials such as strong oxidizing agents.[6]
5.3 First Aid Measures
-
Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
-
Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation or a rash occurs.[6]
-
Ingestion: Rinse mouth and seek medical advice if you feel unwell.[6]
5.4 Spill Management
Absorb spills with an inert material (e.g., sand, earth) and dispose of the collected material in accordance with local regulations. For large spills, contain the spill by bunding.[6]
References
-
PEG Tosylate . jenkem. [Link]
-
2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate . PubChem. [Link]
-
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate . PubChem. [Link]
- CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol.
-
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate . Pharmaffiliates. [Link]
Sources
- 1. escientificsolutions.com [escientificsolutions.com]
- 2. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate | 62921-74-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 4. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate | 62921-74-8 | TCI AMERICA [tcichemicals.com]
- 5. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | C14H22O6S | CID 9948898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Page loading... [wap.guidechem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 13. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate | 62921-74-8 [chemicalbook.com]
- 14. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate , >98.0%(T)(HPLC) , 62921-74-8 - CookeChem [cookechem.com]
- 15. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (62921-74-8) for sale [vulcanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
